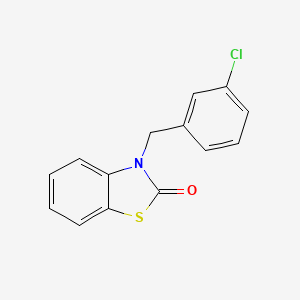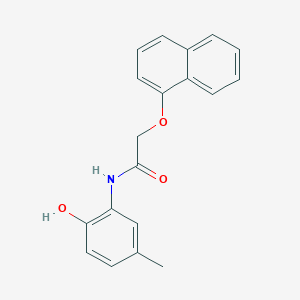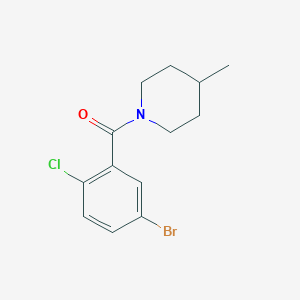
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of amides. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
作用機序
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequently, the inhibition of protein synthesis. The compound has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One advantage of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is its selectivity towards cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising candidate for cancer treatment with potentially fewer side effects than traditional chemotherapy. However, one limitation is that the compound has poor solubility in water, which can make dosing and administration difficult.
将来の方向性
There are several future directions for research on 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide. One direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in other diseases, such as neurodegenerative diseases, where RNA polymerase I transcription has been implicated. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a promising compound with potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in cancer treatment and other diseases.
合成法
The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves the reaction of cyclohexyl isocyanate with 2,5-dimethylphenylacetic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of a reducing agent. The yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
The potential use of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide in cancer treatment has been extensively investigated in preclinical studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKSLHUEJQUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)

